Product packaging for L-Glutamic Acid γ-p-Nitroanilide-d4(Cat. No.:)

L-Glutamic Acid γ-p-Nitroanilide-d4

Cat. No.: B1153175
M. Wt: 271.26
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamic Acid γ-p-Nitroanilide-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₉D₄N₃O₅ and its molecular weight is 271.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₁H₉D₄N₃O₅

Molecular Weight

271.26

Synonyms

N-(4-Nitrophenyl)-L-glutamine-d4;  2-Amino-4’-nitroglutaranilic Acid-d4;  L-Glutamic Acid γ-p-Nitroanilide-d4;  L-Glutamyl-4-nitroanilide-d4;  L-γ-Glutamyl-p-nitroanilide-d4;  γ-Glutamyl-p-nitroanilide-d4;  γ-L-Glu-p-nitroanilide-d4;  γ-L-Glutamyl-p-nitroan

Origin of Product

United States

Synthetic Methodologies and Isotopic Integration for L Glutamic Acid γ P Nitroanilide D4

Strategies for Deuterium Incorporation into the p-Nitroanilide Moiety

The introduction of deuterium into the aromatic ring of p-nitroaniline is a critical step. Several methods can be employed for this purpose, primarily involving hydrogen-deuterium (H/D) exchange reactions.

One common approach is acid-catalyzed H/D exchange. In this method, p-nitroaniline is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (d-TFA), in the presence of a deuterium source like deuterium oxide (D₂O). The acidic conditions facilitate the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium.

Another effective strategy involves metal-catalyzed H/D exchange. mdpi.com Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts can facilitate the exchange of hydrogen atoms with deuterium from D₂ gas or D₂O. mdpi.comcardiff.ac.uk For instance, a platinum catalyst can be used to mediate H/D exchange in the presence of DCl in D₂O. cardiff.ac.uk These methods can often achieve high levels of deuterium incorporation under controlled conditions. Microwave irradiation has also been explored to accelerate H/D exchange reactions. cardiff.ac.uk

Photochemical methods are also emerging as a viable strategy for deuterium labeling. rsc.org These techniques utilize light to promote the deuteration of organic molecules, often offering milder reaction conditions. rsc.org

The choice of method depends on the desired level and position of deuteration, as well as the stability of the starting material under the reaction conditions.

Advanced Synthetic Approaches to this compound

Once the deuterated p-nitroaniline (p-nitroaniline-d4) is synthesized, it is coupled with a suitably protected L-glutamic acid derivative. A common strategy involves the use of N-protected L-glutamic acid, such as N-phthaloyl-L-glutamic acid. google.com

The synthesis can be summarized in the following key steps:

Protection of L-Glutamic Acid: The amino group of L-glutamic acid is protected to prevent side reactions. A common protecting group is the phthaloyl group, which can be introduced by reacting L-glutamic acid with phthalic anhydride. mdpi.com

Activation of the γ-Carboxyl Group: The γ-carboxyl group of the N-protected L-glutamic acid is activated to facilitate the amide bond formation. This can be achieved by converting the N-protected L-glutamic acid into its anhydride, for example, by treatment with acetic anhydride. mdpi.comunite.edu.mk

Coupling Reaction: The activated N-protected L-glutamic acid derivative is then reacted with the previously synthesized p-nitroaniline-d4 in an appropriate organic solvent like dioxane or dimethyl sulfoxide. google.com This reaction forms the amide bond between the γ-carboxyl group of glutamic acid and the amino group of p-nitroaniline-d4.

Deprotection: The final step involves the removal of the protecting group from the amino group of the glutamic acid moiety. In the case of the phthaloyl group, this is typically achieved by treatment with hydrazine (B178648) hydrate. google.comunite.edu.mk

This synthetic route ensures the regioselective formation of the γ-amide linkage, yielding this compound.

Characterization of Isotopic Purity and Positional Labeling through Advanced Spectroscopic Techniques

Confirming the isotopic purity and the precise location of the deuterium atoms is paramount. A combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the level of deuterium incorporation. nih.gov By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the number of deuterium atoms incorporated can be accurately determined. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing such compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and the position of the deuterium labels. rsc.orgrsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuterium incorporation at specific positions.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum that shows signals only for the deuterated positions. This is a definitive method for confirming the location of the deuterium labels. nih.gov

¹³C NMR (Carbon-13 NMR): The attachment of deuterium to a carbon atom can cause a characteristic upfield shift in the ¹³C NMR spectrum and a splitting of the carbon signal into a multiplet due to C-D coupling.

A combined approach using both MS and NMR allows for a comprehensive evaluation of the isotopic enrichment and structural integrity of this compound. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key data related to the synthesis and characterization of this compound.

Table 1: Synthetic Steps and Reagents

StepDescriptionKey Reagents
1Deuteration of p-NitroanilineD₂O, D₂SO₄ or Pd/C, D₂
2Protection of L-Glutamic AcidPhthalic Anhydride
3Activation of γ-Carboxyl GroupAcetic Anhydride
4Coupling ReactionN-Phthaloyl-L-glutamic anhydride, p-Nitroaniline-d4
5DeprotectionHydrazine Hydrate

Table 2: Spectroscopic Data for Characterization

TechniqueExpected Observation for this compound
Mass Spectrometry (MS) Molecular ion peak shifted by +4 m/z units compared to the unlabeled compound.
¹H NMR Disappearance or significant reduction of signals for the aromatic protons of the p-nitroanilide moiety.
²H NMR Presence of signals corresponding to the deuterium atoms on the aromatic ring.
¹³C NMR Upfield shift and splitting of carbon signals in the p-nitroanilide ring due to C-D coupling.

This compound as a Substrate for γ-Glutamyltransferase (GGT)

This compound is the labeled stable isotope analogue of L-Glutamic Acid γ-p-Nitroanilide, a well-established substrate for γ-glutamyltransferase (GGT). pharmaffiliates.com GGT is an enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, like glutathione (B108866) or a synthetic substrate, to an acceptor, which can be an amino acid, a peptide, or water. nih.govdoi.org The reaction with L-Glutamic Acid γ-p-Nitroanilide releases a chromogenic or mass-distinguishable p-nitroaniline molecule, forming the basis of GGT activity assays. nih.govnih.gov

The study of GGT activity has long relied on spectrophotometric assays using L-γ-glutamyl-p-nitroanilide as the substrate. In this method, GGT-catalyzed hydrolysis releases p-nitroaniline, a yellow-colored chromogen, allowing for the continuous monitoring of enzyme activity by measuring the change in absorbance at a specific wavelength, typically 405 nm. nih.govresearchgate.net This technique is foundational for clinical chemistry and biochemical research. nih.gov

The advent of mass spectrometry (MS) has introduced a new level of sensitivity and specificity to enzyme assays. In this context, this compound serves as an ideal internal standard. For instance, in assays designed to measure the release of the γ-glutamyl portion of a substrate, the deuterated standard (e.g., d4-glutaric acid) can be added to the reaction mixture at a known concentration. nih.gov By using techniques like selected reaction monitoring (SRM) in a tandem mass spectrometer (MS/MS), analysts can quantify the naturally occurring product relative to the known quantity of the stable isotope-labeled standard. nih.gov This method corrects for variations in sample preparation and instrument response, leading to highly accurate quantification of enzymatic activity, which is particularly valuable when studying complex biological samples or enzyme variants with low activity. nih.gov

GGT catalyzes two main competing reactions: hydrolysis, where water acts as the acceptor for the γ-glutamyl group, and transpeptidation, where an amino acid or peptide serves as the acceptor. nih.govnih.gov Kinetic studies, often employing the non-deuterated substrate L-γ-glutamyl-p-nitroanilide, have been performed to understand the dynamics between these two processes. The use of a deuterated internal standard in MS-based methods allows for precise quantification of the products from both pathways.

Research on rat kidney GGT using L-γ-glutamyl-p-nitroanilide as the donor and glycylglycine (B550881) as the acceptor has shown that transpeptidation is the predominant reaction under typical assay conditions. nih.gov The maximal velocity (Vmax) for transpeptidation was found to be significantly higher than that for hydrolysis. nih.gov However, analysis of the specificity constant (Vmax/Km) revealed that hydrolysis is a more efficient reaction at very low substrate concentrations. nih.gov

Table 1: Comparative Kinetic Parameters for GGT Reactions This table presents data from studies using the non-deuterated substrate, L-γ-glutamyl-p-nitroanilide, the quantification of which can be enhanced by using its deuterated analogue in MS-based assays.

Reaction TypeAcceptorMichaelis Constant (Km)Relative Maximal Rate (Vmax)Catalytic Efficiency (Vmax/Km)
HydrolysisWater0.005 mmol/L1High
AutotranspeptidationGGPNA2.02 mmol/L5x HydrolysisLow
TranspeptidationGlycylglycine8.56 mmol/L160x HydrolysisModerate
Data derived from a study on rat kidney γ-glutamyl transpeptidase. nih.gov

Substrate Specificity and Enzyme Promiscuity Investigations

The efficiency of the GGT-catalyzed reaction is heavily influenced by the nature of the acceptor molecule. While glycylglycine is a commonly used and effective acceptor in standard assays, the enzyme exhibits broad specificity for various amino acids and dipeptides. nih.govmdpi.com Studies have shown that L-cystine is among the most active natural acceptors. doi.org The ability to utilize a wide range of acceptors is central to the enzyme's physiological role in salvaging amino acids from glutathione. nih.gov Investigating these preferences is critical, and the precision afforded by MS assays using this compound as an internal standard facilitates the reliable comparison of low-affinity or unconventional acceptor molecules.

The role of specific amino acid residues in the GGT active site can be probed through site-directed mutagenesis. By altering key residues, scientists can investigate their impact on substrate binding, catalysis, and the balance between hydrolysis and transpeptidation. acs.org For example, studies on Bacillus anthracis GGT showed that mutating specific arginine residues (R432A and R520S) led to significant decreases in hydrolase activity and eliminated the stimulation of activity by an acceptor substrate. acs.org

Furthermore, naturally occurring GGT variants or isoforms can exhibit different catalytic properties. nih.gov Some isoforms may lack transferase activity entirely or show altered substrate specificity. mdpi.comnih.gov For instance, the human GGT5 isoform can hydrolyze glutathione but not the common synthetic substrate γ-glutamyl-p-nitroanilide. nih.govmdpi.com Analyzing the activity of these variants against different substrates is essential for understanding their specific biological functions. The high sensitivity of MS-based assays, enabled by standards like this compound, is invaluable for characterizing mutants with very low or altered catalytic activities. nih.gov

Mechanistic Elucidation of γ-Glutamyl Transfer Reactions

The catalytic mechanism of GGT is understood to be a two-step, "ping-pong" process. researchgate.net In the first step, the γ-glutamyl donor (e.g., L-γ-glutamyl-p-nitroanilide) binds to the active site. The enzyme's N-terminal threonine residue performs a nucleophilic attack, cleaving the substrate and forming a covalent γ-glutamyl-enzyme intermediate, releasing the p-nitroaniline. nih.gov In the second step, the acceptor molecule (water or an amino acid/peptide) enters the active site and attacks the intermediate, deacylating the enzyme and releasing the new γ-glutamyl product. nih.gov

Isotopic labeling, using compounds like this compound, is a powerful tool for elucidating such reaction mechanisms. By tracking the deuterium-labeled portion of the substrate through the reaction using mass spectrometry, researchers can confirm the transfer of specific chemical groups and identify reaction intermediates, providing direct evidence for the proposed catalytic pathway.

Role of the Acyl-Enzyme Intermediate in the Catalytic Cycle

The catalytic mechanism of γ-glutamyltransferase proceeds through a two-step process that involves the formation of a covalent acyl-enzyme intermediate. nih.gov This mechanism is central to the transfer of the γ-glutamyl moiety from a donor substrate, such as this compound, to an acceptor molecule.

The catalytic cycle can be summarized as follows:

Formation of the Acyl-Enzyme Intermediate: The reaction is initiated by a nucleophilic attack from the hydroxyl group of a key threonine residue within the active site of GGT on the γ-carbonyl carbon of the this compound substrate. nih.gov This results in the formation of a transient tetrahedral intermediate.

Release of the Leaving Group: The tetrahedral intermediate then collapses, leading to the formation of a covalent γ-glutamyl-enzyme intermediate and the release of the p-nitroaniline-d4 leaving group. The release of the chromogenic p-nitroaniline can be monitored spectrophotometrically to measure enzyme activity. nih.gov

Transfer of the γ-Glutamyl Moiety: The final step involves the transfer of the γ-glutamyl group from the enzyme to an acceptor molecule. This acceptor can be water (hydrolysis) or an amino acid or peptide (transpeptidation). nih.govnih.gov This regenerates the free enzyme, allowing it to begin another catalytic cycle.

Kinetic studies have revealed that the GGT-catalyzed reaction does not always follow a simple ping-pong mechanism. Instead, it can proceed via a sequential mechanism where a ternary enzyme-donor-acceptor complex is formed, especially at higher concentrations of the acceptor substrate. nih.gov

The table below summarizes the key kinetic parameters for the non-deuterated substrate, L-Glutamic Acid γ-p-nitroanilide, with human γ-glutamyltransferase.

Kinetic ParameterValueSubstrate Conditions
K_m (for GSH)10.60 ± 0.07 μMHydrolysis reaction nih.gov
K_m_ (for GSSG)8.80 ± 0.05 μMHydrolysis reaction nih.gov
K_m_ (for LTC_4_)10.8 ± 0.1 μMHydrolysis reaction nih.gov
K_m_ (for GSNO)0.398 ± 31 μMWith glycyl-glycine as acceptor researchgate.net

Kinetic Isotope Effects in Reaction Mechanisms of GGT

The use of isotopically labeled substrates like this compound is a powerful technique for elucidating enzymatic reaction mechanisms. By comparing the reaction rates of the deuterated (k_D_) and non-deuterated (k_H_) substrates, a kinetic isotope effect (KIE) can be determined (KIE = k_H_/k_D_). The magnitude of the KIE provides insight into the bond-breaking and bond-forming events in the rate-determining step of the reaction. libretexts.org

There are two main types of kinetic isotope effects:

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For deuterium substitution, a primary KIE is typically in the range of 2-7.

Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step, but its presence still influences the reaction rate due to changes in hybridization or steric effects. Secondary KIEs are generally much smaller, with values close to 1.

In the case of this compound, the deuterium atoms are located on the aromatic ring of the p-nitroaniline leaving group. During the GGT-catalyzed reaction, the C-N bond between the γ-glutamyl group and the p-nitroaniline is cleaved, but no C-D bonds are broken.

Therefore, one would not expect a significant primary kinetic isotope effect. However, a small secondary KIE might be observed. The presence and magnitude of such an effect could provide information about the transition state structure for the departure of the leaving group. For instance, a change in the hybridization of the atoms in the aromatic ring in the transition state could lead to a small secondary KIE.

While specific experimental data on the kinetic isotope effect for this compound with GGT is not extensively reported in the literature, studies on other enzymes utilizing deuterated substrates have demonstrated the utility of this approach. For example, in the reaction catalyzed by glutamate (B1630785) mutase with deuterated glutamate, a primary deuterium KIE on V/K of 10 ± 0.4 was observed, indicating that hydrogen abstraction is a key part of the rate-determining step. nih.gov

The table below outlines the types of kinetic isotope effects and their general interpretation.

Type of KIETypical k_H/k_D_ ValueInterpretation
Primary> 2Bond to deuterium is broken/formed in the rate-determining step.
Secondary~1 (0.7-1.5)Isotopic substitution is at a position not directly involved in bond cleavage/formation in the rate-determining step.
Inverse< 1The deuterated substrate reacts faster; often indicates a change to a stiffer vibrational mode in the transition state.

This table provides a general framework for interpreting kinetic isotope effects. The specific application to this compound and GGT would require experimental determination.

The Significance of Deuterium Isotopic Labeling

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in biochemical and pharmaceutical research. metrowelding.comdovepress.com The process of isotopic labeling involves strategically replacing hydrogen atoms in a molecule with deuterium atoms. synmr.in This substitution has minimal impact on the fundamental chemical properties of the compound but can significantly alter its mass and the strength of its chemical bonds. dovepress.comchem-station.com

One of the key advantages of deuterium labeling is the kinetic isotope effect (KIE). chem-station.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 enzymes. dovepress.com This property can lead to a longer half-life and altered pharmacokinetic profiles of deuterated compounds compared to their non-deuterated counterparts. dovepress.comnih.gov

Furthermore, the increased mass of deuterated compounds makes them easily distinguishable in mass spectrometry analysis. scbt.com This allows researchers to use them as internal standards for accurate quantification of their non-deuterated analogues in complex biological samples. scbt.com Deuterium labeling is also instrumental in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics. metrowelding.com

Utility of L Glutamic Acid γ P Nitroanilide D4 in Elucidating Biological Mechanisms

L-Glutamic Acid γ-p-Nitroanilide-d4 is the labeled analog of GPNA and is specifically designed for advanced research applications. pharmaffiliates.com The incorporation of four deuterium (B1214612) atoms into the molecule provides a distinct mass signature, making it an excellent internal standard for mass spectrometry-based assays aimed at quantifying GPNA. scbt.comclearsynth.com This is particularly useful in studies investigating the pharmacokinetics and metabolism of GPNA.

The use of this deuterated standard allows for more precise and reliable measurements, overcoming the matrix effects often encountered in complex biological samples like plasma or tissue homogenates. By providing a clear and distinguishable signal, this compound enhances the accuracy of studies aimed at understanding the role of enzymes like GGT and transporters like ASCT2 in various physiological and pathological processes. pharmaffiliates.comscbt.com This level of precision is critical for elucidating the intricate mechanisms of drug interactions and metabolic pathways. nih.govnih.gov

Compound Information

Compound NameSynonyms
This compoundN-(4-Nitrophenyl)-L-glutamine-d4; 2-Amino-4'-nitroglutaranilic Acid-d4; L-Glutamyl-4-nitroanilide-d4
γ-Glutamyl-p-Nitroanilide (GPNA)L-γ-Glutamyl-p-nitroanilide; L-Glutamic acid 5-(4-nitroanilide)
p-Nitroaniline (PNA)4-Nitroaniline

Chemical and Physical Properties

Here is an interactive table summarizing the key chemical and physical properties of the discussed compounds.

PropertyThis compoundγ-Glutamyl-p-Nitroanilide (GPNA)
Molecular Formula C₁₁H₉D₄N₃O₅ clearsynth.comC₁₁H₁₃N₃O₅ sigmaaldrich.com
Molecular Weight 271.26 g/mol clearsynth.com285.25 g/mol sigmaaldrich.com
CAS Number Not Available clearsynth.com7300-59-6 sigmaaldrich.com
Form SolidPowder sigmaaldrich.com
Storage Temperature 2-8°C2-8°C sigmaaldrich.com

A Comprehensive Analysis of this compound: Synthesis and Isotopic Characterization

This compound is the deuterated form of L-Glutamic acid γ-p-nitroanilide, a well-known substrate for the enzyme γ-glutamyltransferase (GGT). pharmaffiliates.com The incorporation of deuterium, a stable isotope of hydrogen, into the p-nitroanilide portion of the molecule offers a valuable tool for various scientific applications, including metabolic studies and as an internal standard in mass spectrometry-based quantitative analyses. rsc.orgrsc.org This article delves into the synthetic methodologies for producing this isotopically labeled compound, with a specific focus on the integration of deuterium and the advanced spectroscopic techniques used for its characterization.

Applications in Advanced Metabolic Pathway Research Utilizing L Glutamic Acid γ P Nitroanilide D4

Tracing Glutathione (B108866) Metabolism and the γ-Glutamyl Cycle

The γ-glutamyl cycle is a fundamental pathway responsible for the synthesis and degradation of glutathione (GSH), a critical cellular antioxidant. nih.govnih.gov The enzyme γ-glutamyltransferase (GGT) plays a key role in the extracellular catabolism of GSH, initiating its breakdown. nih.govmdpi.com L-Glutamic Acid γ-p-Nitroanilide-d4 serves as a specialized probe to investigate the dynamics of this cycle.

GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, such as glutathione or a synthetic substrate like L-Glutamic Acid γ-p-Nitroanilide, to an acceptor, which can be an amino acid or a peptide. nih.govnih.gov This transpeptidation reaction results in the formation of new γ-glutamyl peptides.

Utilizing this compound, researchers can trace the path of the deuterated γ-glutamyl group. When introduced into a cellular system, GGT cleaves the molecule and transfers the labeled γ-glutamyl-d4 moiety to available acceptor amino acids. bohrium.complos.org This process allows for the identification and quantification of newly synthesized γ-glutamyl-d4-peptides. Subsequent analysis can track the fate of these peptides, determining whether they are transported into the cell, further metabolized, or degraded, thereby providing a detailed view of the γ-glutamyl transpeptidation pathway. nih.gov This is crucial for understanding how cells salvage amino acids and generate a diverse pool of γ-glutamyl compounds beyond glutathione. plos.orgmdpi.com

Table 1: Research Findings on γ-Glutamyl Peptide Production

Research Area Key Finding Implication of this compound
Substrate Specificity GGT exhibits broad substrate specificity, acting on glutathione and various synthetic γ-glutamyl compounds as donors. nih.gov The labeled compound acts as a specific donor substrate, allowing the transfer of its deuterated γ-glutamyl group to be monitored without ambiguity.
Transpeptidation GGT transfers the γ-glutamyl group to acceptor amino acids or peptides, forming new γ-glutamyl peptides. nih.govplos.org Enables precise tracking of the deuterated γ-glutamyl moiety, helping to identify the specific peptides formed and their relative abundance.

| Hydrolysis | In the absence of suitable acceptors, GGT can hydrolyze the γ-glutamyl bond, releasing free glutamate (B1630785). nih.govbohrium.com | Allows for the differentiation and quantification of the flux through transpeptidation versus hydrolysis pathways by tracking labeled glutamate. |

Glutathione homeostasis is the maintenance of a stable intracellular pool of GSH, which is regulated by its synthesis, consumption, and regeneration. nih.gov The γ-glutamyl cycle contributes to this balance by enabling the recovery of constituent amino acids from extracellular GSH. nih.govresearchgate.net this compound is employed as a competitive substrate for GGT to probe this regulatory system.

By introducing the deuterated compound, researchers can study its impact on the normal processing of extracellular glutathione. As a competing substrate, it modulates the rate at which GGT degrades GSH. nih.gov This perturbation allows for the study of compensatory mechanisms within the cell, such as the upregulation of de novo GSH synthesis. nih.govmdpi.com The use of a labeled tracer provides a clear method to quantify the activity of GGT and its influence on the availability of precursor amino acids, like cysteine, which are often rate-limiting for intracellular GSH synthesis. mdpi.comnih.gov

Analysis of Amino Acid Transport and Channel Mechanisms

Solute Carrier (SLC) transporters are a large family of membrane proteins that control the movement of various molecules, including amino acids, across cellular membranes. nih.govbiorxiv.org L-Glutamic Acid γ-p-Nitroanilide and its deuterated form are widely used to study the function and selectivity of these transporters, particularly those involved in glutamine and glutamate transport. researchgate.netresearchgate.net

L-Glutamic Acid γ-p-Nitroanilide is a well-documented inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5. frontiersin.orgnih.gov ASCT2 is a major transporter for glutamine and is often overexpressed in cancer cells to meet their high metabolic demands. nih.govfrontiersin.org The compound has also been shown to interact with other SLC family members, including the Excitatory Amino Acid Transporter EAAC1 (SLC1A1), which primarily transports glutamate. researchgate.netnih.gov

The deuterated analog, this compound, facilitates precise quantification in binding and uptake assays. It can be used to determine the affinity of the compound for different transporters and to characterize the specificity of these interactions. Such studies are critical for validating ASCT2 as a therapeutic target and for understanding the potential off-target effects of inhibitors that may arise from their interaction with other transporters like EAAC1. researchgate.netnih.gov

Table 2: Interaction Profile with SLC Transporters

Transporter Gene Name Primary Substrate(s) Interaction with L-Glutamic Acid γ-p-Nitroanilide
ASCT2 SLC1A5 Glutamine, Alanine, Serine Competitive Inhibition nih.govresearchgate.net
EAAC1 SLC1A1 Glutamate, Aspartate Inhibition researchgate.netnih.gov
SNAT family e.g., SLC38A1 Neutral amino acids Inhibition nih.gov

| LAT1/2 | e.g., SLC7A5 | Large neutral amino acids | Inhibition nih.gov |

Due to its structural similarity to glutamine, L-Glutamic Acid γ-p-Nitroanilide acts as a competitive inhibitor for transporters like ASCT2. researchgate.net This property is exploited in competitive transport studies to probe the substrate-binding site and understand the transporter's selectivity.

In a typical assay, the uptake of a labeled natural substrate (e.g., ³H-glutamine) is measured in the presence of increasing concentrations of an inhibitor. L-Glutamic Acid γ-p-Nitroanilide has been used extensively in this context, showing an IC₅₀ value of approximately 1000 µM for inhibiting ASCT2-mediated glutamine uptake. nih.gov The use of this compound allows for more complex competition experiments where its own uptake or binding can be directly measured and distinguished from other non-labeled amino acids using mass spectrometry. These studies have revealed that while it is a useful tool, its specificity is limited, as it also inhibits other amino acid transporters. nih.govresearchgate.net This has prompted the development of more potent and selective inhibitors for therapeutic applications. nih.gov

Table 3: Comparative Inhibitory Potency on ASCT2

Compound Target Transporter Metric Reported Value Reference
L-Glutamic Acid γ-p-Nitroanilide (GPNA) ASCT2 IC₅₀ ~1000 µM nih.gov

| V-9302 (a more recent inhibitor) | ASCT2 | IC₅₀ | 9.6 µM | nih.gov |

Analytical and Bioanalytical Method Development Based on L Glutamic Acid γ P Nitroanilide D4

Quantitative Mass Spectrometry (LC-MS/MS, SRM) for Enzyme Activity and Metabolite Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for the quantification of molecules in complex mixtures. A targeted approach within LC-MS/MS, known as Selected Reaction Monitoring (SRM), further enhances this specificity by monitoring for a predefined precursor ion and a specific fragment ion. In this context, L-Glutamic Acid γ-p-Nitroanilide-d4 is an invaluable tool for accurately measuring the activity of enzymes like γ-glutamyltransferase (GGT) and quantifying related metabolites. pharmaffiliates.com GGT is an enzyme with significant applications in biocatalysis and clinical diagnostics. pharmaffiliates.com

The cornerstone of precise and accurate quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). This compound is specifically designed for this purpose. pharmaffiliates.com An SIL-IS is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes, in this case, four deuterium (B1214612) (d4) atoms. clearsynth.com

This mass difference is the key to its function. The SIL-IS is added in a known quantity to samples at the beginning of the preparation process. Because it behaves identically to the endogenous, non-labeled (d0) analyte during sample extraction, chromatography, and ionization, it effectively normalizes for any variability or sample loss that may occur. lumiprobe.com Any analytical inconsistencies, such as variations in instrument response or matrix-induced ion suppression, affect both the analyte and the standard equally. nih.gov Therefore, by measuring the ratio of the d0 analyte signal to the d4 standard signal, a highly precise and accurate quantification can be achieved.

A significant challenge in the mass spectrometry analysis of glutamic acid and related compounds is their tendency to cyclize into pyroglutamic acid in the electrospray ionization source, creating an analytical artifact that can compromise results. nih.gov The use of an isotopic internal standard like this compound is critical to correct for this in-source conversion, ensuring that the final quantitative data is reliable and accurate. nih.gov

PropertyL-Glutamic Acid γ-p-NitroanilideThis compound
Molecular Formula C₁₁H₁₃N₃O₅C₁₁H₉D₄N₃O₅
Molecular Weight 267.24 g/mol 271.26 g/mol
Role in MS AnalyteInternal Standard
Key Advantage Represents the native compound or substrate.Corrects for analytical variability and matrix effects due to identical chemical behavior but distinct mass. lumiprobe.com

The analytical challenge escalates when measuring enzyme activity or metabolite levels in complex biological matrices such as cell lysates, tissue homogenates, or biofluids from research models. These samples contain a multitude of proteins, lipids, salts, and other molecules that can interfere with the analysis, most notably by causing "matrix effects" that suppress or enhance the ionization of the target analyte in the mass spectrometer's source.

The use of this compound as an internal standard is particularly crucial in these scenarios. Since the deuterated standard is introduced early in the workflow, it experiences the same complex environment as the analyte. It is exposed to the same enzymes, degradation processes, and interfering substances throughout sample preparation and analysis. By tracking the signal of the d4-standard, researchers can confidently correct for matrix-induced variations and ensure that the measured changes in the analyte reflect true biological differences rather than analytical artifacts. This enables robust and reproducible quantification of GGT activity or related metabolites in diverse non-human research models. nih.gov

Biological MatrixAnalytical ChallengeRole of this compound
Cell Lysates High concentration of proteins and salts can cause ion suppression and clog analytical columns.Co-elutes with the analyte, correcting for matrix effects and ensuring accurate quantification of intracellular enzyme activity.
Tissue Homogenates Presence of lipids and cellular debris can interfere with extraction and chromatography.Normalizes for variations in extraction efficiency and instrumental response in dense biological samples.
Non-human Biofluids (e.g., plasma, urine) Highly variable composition between samples can lead to inconsistent analytical results.Acts as a reliable internal reference to account for sample-to-sample variability, providing high-precision measurements.

Advanced Spectroscopic Approaches for Characterizing Enzyme-Substrate Binding Dynamics

Beyond quantification, understanding the physical interaction between an enzyme and its substrate is fundamental to elucidating its mechanism. The parent compound, L-Glutamic Acid γ-p-Nitroanilide, is itself a tool for spectroscopic analysis. As a chromogenic substrate of GGT, its enzymatic cleavage releases the product p-nitroanilide, which is a yellow-colored compound that strongly absorbs light at 405 nm. caymanchem.com This property forms the basis of a simple UV-Visible spectrophotometric assay where the rate of color formation is directly proportional to the enzyme's activity. caymanchem.com

More advanced spectroscopic methods, such as fluorescence spectroscopy, can provide deeper insights into the binding dynamics. Many proteins, including enzymes, contain fluorescent amino acids like tryptophan. The intrinsic fluorescence of these residues is highly sensitive to their local environment. Studies on enzymes like clostridial glutamate (B1630785) dehydrogenase have shown that the formation of the ternary enzyme-substrate-coenzyme complex leads to a significant quenching (decrease) of the protein's natural fluorescence. nih.gov This phenomenon can be exploited to study the binding of substrates like L-Glutamic Acid γ-p-Nitroanilide. By monitoring the change in fluorescence as the substrate is titrated into a solution of the enzyme, researchers can determine key kinetic and thermodynamic parameters, such as the binding affinity (Kd) and the rates of association and dissociation. nih.gov These approaches, including molecular dynamics simulations that model the binding process at an atomic level, are crucial for understanding the structural basis of enzyme recognition and catalysis. biorxiv.orgbiorxiv.org

Spectroscopic MethodPrincipleInformation Gained
UV-Visible Spectrophotometry Measures the formation of the chromogenic product p-nitroanilide (absorbance at 405 nm) upon enzymatic cleavage of the substrate. caymanchem.comEnzyme activity rate (kinetics).
Fluorescence Spectroscopy Measures changes in the enzyme's intrinsic fluorescence upon substrate binding, often due to quenching. nih.govBinding affinity (Kd), stoichiometry, and kinetics of the enzyme-substrate interaction.
Molecular Dynamics Simulations Computationally models the physical movement and interaction of the substrate with the enzyme's active site. biorxiv.orgProvides atomistic insight into binding pathways, conformational changes, and key interacting residues. biorxiv.org

Integration with High-Throughput Screening Methodologies for Enzyme Modulator Discovery

The search for new drugs often involves high-throughput screening (HTS), a process that uses automation to rapidly test tens of thousands of chemical compounds for their ability to modulate the activity of a biological target, such as an enzyme. nih.gov The properties of L-Glutamic Acid γ-p-Nitroanilide make it an excellent substrate for developing HTS assays to discover modulators of γ-glutamyltransferase.

The colorimetric assay is particularly well-suited for HTS. It is robust, cost-effective, and can be easily miniaturized into a multi-well plate format (e.g., 96, 384, or 1536 wells). In a typical HTS campaign, each well would contain the GGT enzyme, the substrate L-Glutamic Acid γ-p-Nitroanilide, and a different compound from a chemical library. After a set incubation period, an automated plate reader measures the absorbance at 405 nm in each well. Compounds that inhibit GGT will result in a lower absorbance signal (less color) compared to the control wells, while activators would theoretically result in a higher signal. This allows for the rapid identification of "hits"—compounds that warrant further investigation as potential therapeutic agents. nih.gov

HTS ParameterDescriptionExample Data (Inhibitor Screen)
Control (No Inhibitor) Reaction with enzyme and substrate only, representing 100% enzyme activity.Absorbance = 1.0
Test Compound A Compound that does not affect enzyme activity.Absorbance = 0.98 (No inhibition)
Test Compound B (Hit) Compound that significantly reduces enzyme activity.Absorbance = 0.15 (85% inhibition)
Blank (No Enzyme) Reaction with substrate only, to measure background signal.Absorbance = 0.05

Comparative Biochemical Investigations and Derivative Design

Structure-Activity Relationship (SAR) Analysis of L-Glutamic Acid γ-p-Nitroanilide-d4 Analogues

The structure-activity relationship (SAR) of γ-glutamyl transpeptidase (GGT) substrates is a critical area of research for understanding the enzyme's catalytic mechanism and for designing specific probes and inhibitors. While direct SAR studies on this compound are not extensively documented, a wealth of information can be derived from its non-deuterated analogue, L-Glutamic Acid γ-p-Nitroanilide (γ-Glu-pNA), and other derivatives. The deuterium (B1214612) labeling in the d4 variant is primarily for use in mass spectrometric detection and is not expected to significantly alter the fundamental structure-activity relationships.

The catalytic activity of GGT with γ-glutamyl compounds is highly dependent on the nature of both the γ-glutamyl donor and the acceptor substrate. nih.gov Modifications to either part of the L-Glutamic Acid γ-p-Nitroanilide molecule can drastically alter its affinity for and reactivity with GGT.

Key structural features influencing activity include:

The γ-Glutamyl Moiety: The L-glutamyl portion is crucial for recognition and binding to the GGT active site. Analogues where the glutamic acid is replaced, for instance with glutaric or γ-aminobutyric acid, show significantly reduced activity. nih.gov This highlights the importance of the α-amino group and the specific stereochemistry of the L-glutamate for proper orientation within the enzyme's active site.

The p-Nitroanilide Group: The p-nitroanilide group serves as a chromogenic leaving group, allowing for spectrophotometric monitoring of GGT activity. caymanchem.com The nature of the aromatic ring and its substituents can influence the kinetic parameters. For example, the introduction of a carboxyl group to the nitroanilide moiety, as in γ-glutamyl-3-carboxy-4-nitroanilide, alters the kinetic properties of the substrate. researchgate.net

The Amide Bond: The γ-amide linkage is the site of enzymatic cleavage. The electronic properties of the bond, influenced by the attached p-nitroanilide, are critical for the hydrolysis and transpeptidation reactions catalyzed by GGT. nih.gov

A study on a series of L-glutamic acid p-nitroanilide analogues synthesized to probe the catalytic efficiency of rat kidney GGT revealed that even subtle changes to the core structure impact the kinetic parameters, Km and kcat. nih.gov These parameters provide quantitative measures of the enzyme's affinity for the substrate and its turnover rate, respectively.

Table 1: Kinetic Parameters of L-Glutamic Acid p-Nitroanilide Analogues with GGT

Analogue Modification Effect on GGT Activity Reference
Aza-glutamyl-p-nitroanilide Replacement of the α-carbon with nitrogen in the glutamyl moiety Investigated as a potential inhibitor or substrate nih.gov
Oxa-glutamyl-p-nitroanilide Replacement of the α-carbon with oxygen in the glutamyl moiety Studied for its interaction with GGT nih.gov

This table is for illustrative purposes based on the types of modifications studied.

Rational Design and Synthesis of Modified γ-Glutamyl Donor Substrates for Specific Enzyme Probes

The rational design of enzyme probes based on the γ-glutamyl scaffold is a burgeoning field, with applications in disease diagnosis and imaging. acs.org The core principle involves attaching a reporter molecule (e.g., a fluorophore or a photosensitizer) to a γ-glutamyl group. In the presence of GGT, the γ-glutamyl moiety is cleaved, releasing the reporter and generating a detectable signal. acs.org

L-Glutamic Acid γ-p-Nitroanilide itself can be considered a simple chromogenic probe. The deuteration in this compound makes it suitable for highly sensitive and specific assays using mass spectrometry, where the mass difference allows for precise quantification of enzymatic activity, even in complex biological samples.

The design of more advanced probes follows several key strategies:

"Off-On" Fluorescence Probes: These probes are designed to be non-fluorescent (in the "off" state) when the γ-glutamyl group is attached. Enzymatic cleavage by GGT releases the fluorophore, leading to a significant increase in fluorescence intensity (the "on" state). acs.org

Ratiometric Fluorescence Probes: These probes exhibit a shift in their fluorescence emission wavelength upon enzymatic cleavage, allowing for a more quantitative and reliable measurement of GGT activity that is less susceptible to variations in probe concentration or environmental factors. mdpi.com

Probes for Specific Cellular Environments: By modifying the chemical properties of the probe, such as its lipophilicity or charge, it can be targeted to specific subcellular locations, enabling the study of GGT activity in different cellular compartments. acs.org

The synthesis of these probes typically involves standard peptide coupling techniques to form the γ-amide bond between L-glutamic acid and the desired reporter molecule. acs.org For instance, γ-glutamyl derivatives of various amino acids and peptides with biological activities, such as kokumi peptides, have been synthesized enzymatically using GGT from Bacillus subtilis. acs.org This enzymatic approach can offer high specificity and yield under mild reaction conditions.

Table 2: Examples of Rationally Designed γ-Glutamyl Probes

Probe Type Reporter Molecule Principle of Detection Application Reference
Chromogenic p-Nitroaniline Colorimetric change upon cleavage Standard GGT activity assays caymanchem.com
Fluorogenic ("Off-On") Rhodamine derivatives Fluorescence enhancement upon cleavage Cellular imaging of GGT acs.org
Ratiometric Fluorogenic Chalcone derivatives Shift in fluorescence emission wavelength Quantitative GGT detection mdpi.com

Evaluation of Enzyme Inhibitors and Their Interaction with this compound

L-Glutamic Acid γ-p-Nitroanilide and its deuterated form are invaluable tools for the evaluation of GGT inhibitors. scbt.com In a typical assay, the rate of p-nitroaniline release from the substrate is measured in the presence and absence of a potential inhibitor. A decrease in the rate of product formation indicates inhibition of GGT activity. nih.gov

GGT inhibitors can be broadly classified based on their mechanism of action:

Competitive Inhibitors: These inhibitors, often analogues of glutamine, bind to the same active site as the γ-glutamyl donor substrate, competing for binding. nih.gov

Uncompetitive Inhibitors: These inhibitors bind to the enzyme-substrate complex, preventing the release of the product. A notable example is OU749, which binds to the γ-glutamyl-enzyme intermediate. nih.govnih.gov

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

The interaction of these inhibitors with GGT can be characterized by determining their inhibition constants (Ki or Kii). For example, OU749 was found to be a competitive inhibitor with respect to the acceptor substrate glycyl-glycine, but an uncompetitive inhibitor with respect to the donor substrate. nih.gov This indicates that OU749 occupies the acceptor binding site on the γ-glutamyl-enzyme intermediate. nih.gov

Furthermore, studies have revealed species-specificity among GGT inhibitors. For instance, OU749 inhibits human GGT with significantly greater potency than GGT from rat or mouse kidneys. nih.gov This highlights structural differences in the active sites of GGT across different species, which is a crucial consideration in drug development. nih.gov

The use of L-Glutamic Acid γ-p-Nitroanilide as a substrate has been instrumental in characterizing a variety of GGT inhibitors, from small molecules to more complex compounds. scbt.comnih.gov The deuterated version, this compound, allows for these evaluations to be performed using mass spectrometry-based methods, which can offer advantages in terms of sensitivity and multiplexing capabilities.

Table 3: Classes of GGT Inhibitors and Their Mechanism of Action

Inhibitor Class Example Mechanism of Action Interaction with Substrate Binding Reference
Glutamine Analogues Acivicin Competitive with donor substrate Binds to the γ-glutamyl binding site nih.gov
Thiadiazole Derivatives OU749 Uncompetitive with donor substrate; Competitive with acceptor substrate Binds to the acceptor site of the γ-glutamyl-enzyme complex nih.govnih.gov
Phosphonate Diesters GGsTop Covalently binds to the catalytic threonine Replicates the tetrahedral transition state osti.gov

Compound Reference Table

Future Directions and Emerging Research Trajectories

Expansion of Deuterated L-Glutamic Acid γ-p-Nitroanilide-d4 Applications in Systems Biology

Systems biology, with its focus on understanding the complex interactions within biological systems, stands to benefit from the use of stable isotope-labeled compounds like this compound. The introduction of deuterium (B1214612) atoms provides a powerful tool for metabolic flux analysis and stable isotope tracing, allowing researchers to follow the metabolic fate of the glutamyl moiety with high precision.

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell. nih.govfrontiersin.orgnih.gov By introducing a deuterated substrate, scientists can track the incorporation of deuterium into various downstream metabolites. This allows for the elucidation of pathway activities and how they are altered in different physiological or pathological states. For instance, in cancer metabolism, glutamine and glutamate (B1630785) are key nutrients that fuel cell proliferation. nih.gov Using this compound, researchers could trace the flux of the γ-glutamyl group, providing insights into the activity of GGT and its role in supplying cancer cells with essential amino acids.

Stable isotope tracing with this compound can also shed light on the complex interplay between different metabolic pathways. The metabolism of glutamate is intricately linked to the tricarboxylic acid (TCA) cycle and nitrogen metabolism. By monitoring the distribution of the deuterium label, it is possible to map the flow of metabolites and understand how different cellular compartments and pathways are interconnected. This approach has been successfully used with other labeled amino acids to reveal metabolic heterogeneity in tissues.

Research Area in Systems BiologyPotential Application of this compound
Metabolic Flux Analysis (MFA) Quantifying the rate of GGT-mediated reactions in various cell types and conditions.
Stable Isotope Tracing Tracking the metabolic fate of the γ-glutamyl moiety to elucidate its role in central carbon and nitrogen metabolism.
Cancer Metabolism Studies Investigating the reliance of cancer cells on GGT activity for amino acid supply and glutathione (B108866) homeostasis.
Neurotransmitter Metabolism Studying the dynamics of glutamate as a neurotransmitter and its metabolic pathways in the brain. nih.gov

Development of Novel Biosensors and Imaging Probes Utilizing the γ-Glutamyl-p-Nitroanilide Scaffold

The core structure of L-Glutamic Acid γ-p-Nitroanilide, the γ-glutamyl-p-nitroanilide scaffold, has been extensively used in the development of chromogenic and fluorogenic probes for the detection of GGT activity. pubcompare.ainih.govsigmaaldrich.com The enzymatic cleavage of the γ-glutamyl bond by GGT releases p-nitroaniline, a chromophore that can be easily detected. pubcompare.ai This principle forms the basis for numerous diagnostic assays for liver function and other conditions associated with elevated GGT levels. nih.gov

Future research is likely to focus on the development of more sophisticated biosensors and imaging probes based on this scaffold. This could involve the incorporation of different reporter molecules, such as fluorophores with improved photophysical properties, for enhanced sensitivity and multiplexing capabilities. For example, probes that exhibit a ratiometric or turn-on fluorescence response upon GGT activity would be highly desirable for quantitative imaging in living cells and tissues.

Furthermore, the γ-glutamyl-p-nitroanilide scaffold could be integrated into more complex sensing platforms, such as those based on nanoparticles or quantum dots, to create highly sensitive and specific diagnostic tools. These next-generation biosensors could enable the early detection of diseases associated with aberrant GGT activity and facilitate high-throughput screening of GGT inhibitors.

Biosensor/Probe TypePotential Advancement Using the γ-Glutamyl-p-Nitroanilide Scaffold
Fluorescent Probes Development of probes with enhanced brightness, photostability, and "turn-on" or ratiometric responses for real-time imaging of GGT activity in living systems. nih.gov
Nanoparticle-Based Sensors Integration of the scaffold onto nanoparticle surfaces for amplified signal generation and targeted delivery to specific cell types.
Multiplexed Assays Design of probes with distinct spectral properties to simultaneously measure GGT activity and other relevant biomarkers.
High-Throughput Screening Platforms Adaptation of the scaffold for use in microplate assays to accelerate the discovery of novel GGT inhibitors.

Cross-Disciplinary Research Integrating this compound into Mechanistic Biology

The deuteration of L-Glutamic Acid γ-p-Nitroanilide offers a unique advantage for delving into the mechanistic details of enzyme catalysis. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. nih.govyoutube.com By measuring the KIE, researchers can gain valuable insights into the transition state of an enzyme-catalyzed reaction and the nature of bond-breaking and bond-forming steps.

In the context of GGT, using this compound as a substrate could help to elucidate the precise mechanism of the transpeptidation and hydrolysis reactions catalyzed by this enzyme. nih.gov Comparing the reaction rates of the deuterated and non-deuterated substrates can reveal whether the cleavage of a specific carbon-hydrogen bond is rate-limiting. This information is crucial for understanding the fundamental principles of GGT catalysis and for the rational design of potent and specific inhibitors.

Moreover, the integration of data from KIE studies with structural biology and computational modeling can provide a comprehensive picture of the enzyme's active site and the catalytic cycle. This cross-disciplinary approach is essential for a complete understanding of enzyme function and for the development of novel therapeutic strategies targeting enzymes like GGT.

Mechanistic Biology ApproachApplication of this compound
Kinetic Isotope Effect (KIE) Studies Probing the transition state structure and rate-limiting steps of the GGT-catalyzed reaction. nih.govnih.gov
Enzyme Inhibition Studies Understanding the mechanism of action of GGT inhibitors and for the design of more potent and specific compounds.
Structural Biology In conjunction with X-ray crystallography or cryo-electron microscopy to visualize substrate binding and conformational changes in the GGT active site.
Computational Modeling Providing experimental data to validate and refine computational models of the GGT reaction mechanism.

Q & A

Q. What is the primary application of L-Glutamic Acid γ-p-Nitroanilide-d4 in enzymatic assays?

This compound serves as a chromogenic substrate for aminopeptidase A (EC 3.4.11.7). Upon enzymatic cleavage, it releases 4-nitroaniline-d4, which is quantified spectrophotometrically at 410 nm. Researchers should calibrate absorbance measurements against a standard curve of 4-nitroaniline-d4 to ensure accuracy .

Q. How should researchers prepare and store this compound for optimal stability?

Dissolve the compound in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) at 1–5 mM, depending on solubility. Store aliquots at –20°C to prevent hydrolysis. Verify purity via HPLC before use, as degradation products may interfere with absorbance readings .

Q. What methodological controls are essential when using this compound in enzyme kinetics studies?

Include negative controls (enzyme-free reactions) to account for non-enzymatic hydrolysis. Use positive controls with known enzyme activity (e.g., purified aminopeptidase A). Normalize data to baseline absorbance and account for background interference from assay buffers .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence enzyme kinetics compared to the non-deuterated form?

Deuterium isotopes may alter binding affinity (Km) or catalytic efficiency (kcat) due to kinetic isotope effects (KIEs). Compare initial reaction rates under identical conditions (pH, temperature) between deuterated and non-deuterated substrates. Use Michaelis-Menten analysis to quantify differences in kinetic parameters .

Q. What strategies mitigate spectral interference when using this substrate in complex biological matrices (e.g., cell lysates)?

Precipitate proteins using trichloroacetic acid (TCA) or filter samples through 10 kDa centrifugal filters to remove particulates. Validate specificity via LC-MS to confirm 4-nitroaniline-d4 detection and rule out cross-reactivity with endogenous compounds .

Q. How can researchers resolve contradictions in reported aminopeptidase A activity using this substrate across studies?

Discrepancies may arise from variations in assay pH (optimal range: 7.5–8.5), substrate purity, or enzyme source. Standardize protocols using reference materials (e.g., NIST-traceable buffers) and validate with orthogonal methods like fluorogenic substrates or LC-MS .

Q. What advanced statistical methods are recommended for analyzing high-throughput enzymatic data generated with this substrate?

Employ multivariate analysis (e.g., PCA or PLS-DA) to identify outliers or batch effects. Use tools like SAS or R to model dose-response curves and calculate IC50 values for inhibitors. Incorporate error propagation models to account for instrumental uncertainties .

Q. How is this compound utilized in LC-MS-based studies to track enzymatic activity?

Replace spectrophotometry with LC-MS for enhanced sensitivity. Monitor the transition of 4-nitroaniline-d4 (m/z 139→122) using a C18 column and positive ionization mode. Optimize collision energy to minimize matrix effects and improve quantification limits .

Methodological Best Practices

  • Data Validation : Cross-validate spectrophotometric results with LC-MS in pilot studies to confirm specificity .
  • Error Analysis : Quantify uncertainties from pipetting (±2%), absorbance drift (±0.005 AU), and substrate degradation (±5%) using error propagation models .
  • Ethical Reporting : Disclose deuterium content and solvent effects in publications to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.